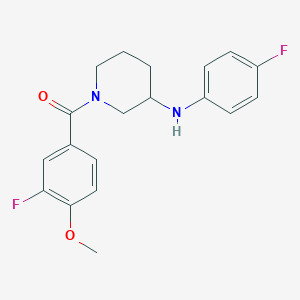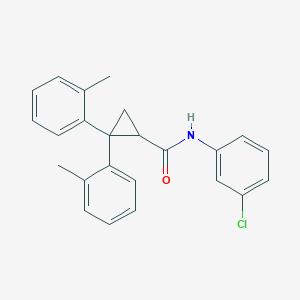![molecular formula C20H23ClF3N5 B5087942 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5087942.png)
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethyl chain, a methyl group, and a trifluoromethyl group
作用机制
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that are activated by the hormone estrogen and regulate various biological processes in the body.
Mode of Action
This compound acts as a selective antagonist of ERβ . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to ERβ and blocks its activation, preventing it from exerting its typical effects. This compound has a 36-fold selectivity for ERβ over ERα , meaning it preferentially binds to and inhibits ERβ.
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
As an ERβ antagonist, this compound can have various effects at the molecular and cellular level. For example, it has been shown to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This is because estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions. . The reaction conditions often require careful adjustment to achieve high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported to be efficient for the synthesis of related pyrazolo[1,5-A]pyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[1,5-A]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura cross-coupling, palladium catalysts, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst concentration are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield diarylated pyrazolo[1,5-A]pyrimidine derivatives, which have been shown to possess biological activity .
科学研究应用
3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidin-7(4H)-one
- 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine stands out due to its unique combination of functional groups. The presence of the diethylaminoethyl chain and the trifluoromethyl group enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N5/c1-4-28(5-2)11-10-25-16-12-13(3)26-19-17(14-6-8-15(21)9-7-14)18(20(22,23)24)27-29(16)19/h6-9,12,25H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMINBAHQNPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![4-{3-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B5087904.png)
![2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B5087917.png)

![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
